4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole
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Overview
Description
4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of iodine, methyl groups, and a phenyl group attached to the pyrazole ring. It is known for its versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of iodine. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or acetic acid . The process can be summarized as follows:
Condensation: Phenylhydrazine reacts with a 1,3-dicarbonyl compound to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Iodination: Iodine is introduced to the reaction mixture, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution: Various substituted pyrazoles.
Oxidation: Pyrazole N-oxides.
Reduction: Deiodinated pyrazoles.
Scientific Research Applications
4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The presence of the iodine atom and the phenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties.
4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazole: Contains a chlorine atom, which affects its reactivity and applications.
Uniqueness
4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and enhanced binding affinity in biological systems .
Properties
Molecular Formula |
C11H11IN2 |
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Molecular Weight |
298.12 g/mol |
IUPAC Name |
4-iodo-3,5-dimethyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H11IN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
GTFIQMRXGULZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)I |
Origin of Product |
United States |
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